1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-

Enantioselective synthesis Enzymatic resolution Chiral building block

The compound 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)- (CAS 144069-67-0), commonly referred to as Boc-L-indoline-2-carboxylic acid or (S)-N-Boc-indoline-2-carboxylic acid, is a chiral, N-protected indoline amino acid derivative. It features a 2,3-dihydroindole (indoline) core with a free carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.

Molecular Formula C14H16NO4-
Molecular Weight 262.28 g/mol
Cat. No. B12362475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-
Molecular FormulaC14H16NO4-
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)[O-]
InChIInChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1
InChIKeyQONNUMLEACJFME-NSHDSACASA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)- (Boc-L-indoline-2-carboxylic acid): Scientific Procurement Baseline


The compound 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)- (CAS 144069-67-0), commonly referred to as Boc-L-indoline-2-carboxylic acid or (S)-N-Boc-indoline-2-carboxylic acid, is a chiral, N-protected indoline amino acid derivative. It features a 2,3-dihydroindole (indoline) core with a free carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen [1]. This compound serves as a key chiral building block in medicinal chemistry and peptide synthesis, where the Boc group provides orthogonal protection during solid-phase peptide assembly and the (S)-stereochemistry confers the required chirality for downstream pharmacologically active molecules . Its molecular formula is C₁₄H₁₇NO₄ with a molecular weight of 263.29 g/mol.

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-: Why Generic Substitution Carries Unacceptable Risk


Substituting this specific (S)-enantiomer with a racemic mixture, the (R)-enantiomer, or an alternative N-protected analog introduces well-documented risks that cannot be controlled without rigorous comparative qualification. The lipase-catalyzed enantioselective hydrolysis literature demonstrates that the (S)- and (R)-enantiomers of N-Boc-indoline-2-carboxylic acid exhibit profoundly different recognition by biological catalysts, with enantiomeric excess values exceeding 99.9% for the desired (S)-form [1]. In downstream pharmaceutical applications such as perindopril synthesis, the (S)-configuration is a non-negotiable structural requirement for ACE-inhibitory activity [2]. Furthermore, Lee et al. (2004) explicitly showed that unprotected indoline-2-carboxylic acid undergoes oxidation to unreactive indole during attempted KATP channel opener synthesis, whereas the N-Boc protected form cleanly enables the desired cyclization [3]. The Kwak et al. (2010) NF-κB SAR study explicitly reported that N-Boc intermediates produced outstanding results, prompting additional substitution studies that confirmed Boc-specific superiority over alternative N-substituents [4]. Collectively, these lines of evidence establish that stereochemistry and N-protection are not interchangeable parameters: each modification directly determines synthetic success or failure and biological potency.

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-: Head-to-Head Quantitative Evidence Guide for Scientific Selection


Unmatched Enantiomeric Purity via Lipase-Catalyzed Resolution (E > 1000)

In a direct kinetic resolution, immobilized Candida antarctica lipase (Chirazyme L-2) provided the hydrolyzed (S)-free acid with enantiomeric excess exceeding 99.9% at 49.9% conversion, while the unreacted (R)-ester exhibited 99.6% ee. The enantiomeric ratio E surpassed 1000, confirming near-perfect discrimination between enantiomers [1]. This establishes that the (S)-enantiomer is accessible with essentially absolute stereochemical purity, in contrast to racemic or lower-ee material obtained via non-enzymatic routes.

Enantioselective synthesis Enzymatic resolution Chiral building block

N-Boc Protection Is Essential to Prevent Indoline Ring Oxidation During KATP Opener Synthesis

Lee et al. (2004) attempted to construct indolin-2-yl-heterocycles using unprotected indoline-2-carboxylic acid but observed that cyclization was accompanied by oxidation of the indoline ring to indole, which subsequently failed to react with benzopyranyl epoxide. Introducing the N-Boc group to deplete electron density on the indoline ring completely suppressed this undesired oxidation, enabling successful preparation of carboxamide, β-hydroxy amide, hydrazide, and nitrile heterocyclic products [1]. Without Boc protection, the intended KATP channel opener synthesis pathway is blocked at the first step.

KATP channel opener Cardioprotective agents Heterocyclic synthesis

N-Boc Indoline Intermediates Deliver Outstanding NF-κB Inhibitory Activity vs. Other N-Substituents

In a systematic SAR study of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives, Kwak et al. (2010) reported that synthetic intermediates bearing the N-Boc group showed outstanding inhibitory activity against LPS-induced NF-κB transcriptional activity in RAW 264.7 cells. This prompted the deliberate synthesis of additional analogs replacing the Boc group with alternative substituents, confirming Boc-specific superiority within the SAR series [1]. While specific IC₅₀ values for the Boc intermediate itself were not disaggregated from the final amide series in publicly available data, the authors' explicit ranking of Boc-containing intermediates as 'outstanding' relative to all other N-substituents tested provides a documented basis for differentiation.

NF-κB inhibition Anti-cancer SAR Indoline pharmacophore

Verifiable Optical Rotation as a Batch-to-Batch Enantiopurity QC Metric

The (S)-enantiomer of Boc-indoline-2-carboxylic acid exhibits a specific optical rotation of [α]ᴅ²⁰ = -81 ± 2° (c = 1.5 in CHCl₃ or DMF) as documented in commercial technical datasheets . This value is of opposite sign and equal magnitude to the expected [α]ᴅ²⁰ ≈ +81° for the (R)-enantiomer (CAS 158706-43-5), providing a rapid, quantitative, and compendial-amenable identity and purity check that distinguishes the (S)-form from enantiomeric contamination or mislabeling.

Quality control Chiral purity Optical rotation

(2S) Stereochemistry Is Irreplaceable for ACE Inhibitor Perindopril Synthesis

The (2S)-indoline-2-carboxylic acid scaffold, obtained by deprotection of the target compound, is a mandatory chiral intermediate in the industrial synthesis of perindopril, a widely prescribed ACE-inhibitor antihypertensive prodrug. Patents explicitly claim a method for synthesizing (2S)-indoline-2-carboxylic acid and its application to perindopril, where the (S)-stereochemistry at the 2-position is essential for bioactivity [1]. Use of the (R)-enantiomer or racemic mixture would yield perindopril with reduced or absent pharmacological activity, as ACE inhibition is stereospecific.

Perindopril synthesis ACE inhibitor Chiral intermediate

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Enantiopure Perindopril and Related ACE-Inhibitor Intermediates

The (2S)-stereochemistry of the target compound is an absolute requirement for perindopril synthesis. Procurement of this specific (S)-Boc-protected indoline-2-carboxylic acid ensures that after Boc deprotection, the resulting (2S)-indoline-2-carboxylic acid possesses the correct stereochemistry for coupling to the perindopril side chain, as claimed in patent MA-27633-A1 [1]. The high enantiomeric purity achievable via lipase resolution (>99.9% ee) [2] further supports pharmaceutical-grade intermediate sourcing.

Cardioprotective Benzopyranyl-Indoline KATP Channel Opener Development

The Lee et al. (2004) study demonstrated that only the N-Boc-protected indoline-2-carboxylic acid enables successful construction of indolin-2-yl-heterocycles with benzopyranyl epoxide coupling partners, as the Boc group prevents oxidative aromatization to unreactive indole [3]. Researchers pursuing mitochondrial KATP channel openers for ischemia-reperfusion injury must use this compound as the starting material; unprotected or alternatively protected indoline analogs cannot be substituted without risking synthetic pathway failure.

NF-κB Inhibitor Lead Optimization and SAR Expansion

Kwak et al. (2010) identified Boc-containing indoline-2-carboxylic acid phenylamide intermediates as outstanding NF-κB inhibitors relative to other N-substituted variants [4]. Medicinal chemistry teams expanding this phenotype should procure the (S)-Boc compound as the SAR reference standard, as the Boc group is not passively interchangeable with Cbz, acetyl, or sulfonyl protecting groups—each alternative was explicitly tested and found inferior.

Quality-Controlled Solid-Phase Peptide Synthesis Incorporating Indoline Amino Acids

The Boc group provides orthogonal acid-labile protection compatible with Fmoc-strategy solid-phase peptide synthesis, while the defined optical rotation [α]ᴅ²⁰ = -81 ± 2° offers a simple incoming QC check. Procurement teams can use the optical rotation specification to verify enantiomeric integrity batch-to-batch without deploying chiral chromatography, reducing analytical burden in peptide core-facility and CRO settings.

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